molecular formula C8H9ClF3N B575544 (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride CAS No. 189350-64-9

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

Cat. No.: B575544
CAS No.: 189350-64-9
M. Wt: 211.612
InChI Key: LCQGOISHUDYBOS-OGFXRTJISA-N
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Description

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a chiral amine building block of significant interest in sophisticated organic synthesis. This compound is exclusively For Professional Laboratory and Research Use Only; it is not intended for diagnostic, therapeutic, medical, or consumer applications . The specific research applications and mechanistic role of this compound are highly specialized. To accurately detail its value in areas such as asymmetric synthesis, catalysis, or pharmaceutical development, we recommend consulting the primary scientific literature for comprehensive studies on its uses and behavior. Suppliers typically offer this product with a certificate of analysis . All safety information, as indicated by hazard statements , should be reviewed prior to handling.

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQGOISHUDYBOS-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655107
Record name (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189350-64-9
Record name (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-2,2,2-trifluoro-1-phenylethan-1-amine hydrochloride
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Preparation Methods

Catalytic Hydrogen Migration with Chiral Ligands

Early approaches employed chiral quinine ligands to induce asymmetry during catalytic hydrogen migration. For example, imine intermediates derived from trifluoroacetophenone were subjected to isomerization over 48 hours, yielding the target compound with 75% ee. However, prolonged reaction times and the need for complex ligand synthesis rendered this method industrially impractical.

Asymmetric Reductive Amination with Borane Complexes

Another route utilized chiral borane ligands for asymmetric reductive amination. While this method achieved moderate yields (~70%), it required pre-synthesized silane derivatives and stringent anhydrous conditions, increasing production costs and safety risks.

Chiral Sulfinamide Intermediate Route

A third method involved synthesizing chiral sulfinamide intermediates, which were subsequently functionalized with trifluoromethyl groups. This approach demanded ultra-low temperatures (−78°C) and gaseous trifluoromethylating agents, complicating large-scale implementation.

Innovative Three-Step Synthesis from Trifluoroacetyl Benzene

A patent-pending method (CN116514665B) addresses prior limitations through a streamlined three-step protocol:

Step 1: Amination of Trifluoroacetyl Benzene

Trifluoroacetyl benzene undergoes amination with aqueous ammonia in ethanol at 60°C, forming an intermediate imine (Intermediate A ) with >95% conversion. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration and vacuum drying.

Reaction Conditions

ParameterValue
SolventEthanol/H₂O (1:1)
Temperature60°C
Reaction Time4–6 hours
Yield88–92%

Step 2: Asymmetric Reduction with Sodium Borohydride and (R)-BINOL

Intermediate A is reduced using sodium borohydride in the presence of (R)-1,1'-bi-2-naphthol ((R)-BINOL) as a chiral catalyst. Conducted in tetrahydrofuran (THF) at −20°C, this step achieves 89% ee. Post-reduction, the mixture is quenched with saturated Na₂SO₄, extracted with ethyl acetate, and purified via reduced-pressure distillation to isolate Intermediate B .

Key Parameters

  • Catalyst: (R)-BINOL (5 mol%)

  • Reducing Agent: NaBH₄ (1.2 equiv)

  • Temperature: −20°C

  • Yield: 85–90%

Step 3: HCl Salification

Intermediate B is treated with dry hydrogen chloride gas in methyl tert-butyl ether (MTBE) at room temperature. The resulting hydrochloride salt is filtered, washed with MTBE, and vacuum-dried to yield the final product with ≥99% purity.

Optimized Conditions

  • Solvent: MTBE

  • HCl Gas Flow Rate: 0.5 L/min

  • Drying Temperature: 40°C

  • Final Yield: 93–95%

Alternative Enantioselective Deprotonation Approach

A complementary method from pharmaceutical literature employs enantioselective deprotonation using organolithium reagents. Trifluoroacetophenone is treated with (R)-2,2,2-trifluoro-1-phenylethylamine and tert-butyllithium (t-BuLi) at −78°C, followed by trimethylsilyl chloride (TMSCl) quenching. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the target amine, which is salified with HCl.

Critical Observations

  • Reagents : t-BuLi, TMSCl, LiAlH₄

  • Temperature : −78°C to room temperature

  • Chiral Induction : (R)-configured amine directs stereochemistry

  • Yield : 78–82% (over three steps)

Comparative Analysis of Methods

The table below contrasts key metrics of the aforementioned methods:

MethodStarting MaterialCatalyst/ReagentReaction TimeYield (%)ee (%)Scalability
Catalytic HydrogenImine IntermediateChiral Quinine48 hours7585Low
Reductive AminationSilane DerivativeChiral Borane24 hours7080Moderate
Sulfinamide RouteSulfinamideGaseous CF₃12 hours6590Low
Three-Step SynthesisTrifluoroacetyl(R)-BINOL/NaBH₄12 hours9389High
Enantioselective DeprotonationTrifluoroacetophenonet-BuLi/LiAlH₄18 hours8092Moderate

Chemical Reactions Analysis

Types of Reactions: ®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various substituted phenylethanamines.

Scientific Research Applications

®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylethanamine structure may interact with neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Comparison

Property (R)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride (S)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride
CAS Number 22038-85-3 (free base) 62197-94-8 (free base)
Molecular Formula C₈H₈F₃N·HCl C₈H₈F₃N·HCl
Molecular Weight ~211.61 g/mol ~211.61 g/mol
Chiral Specificity (R)-configuration (S)-configuration
Purity (Commercial) 95% 95%
Key Applications Asymmetric catalysis, receptor-binding studies Comparative pharmacological studies

Key Insight : Enantiomers share identical physical properties but differ in biological activity. For example, the (R)-form may exhibit higher affinity for specific serotonin receptors due to spatial compatibility .

Structural Analogs with Substituted Phenyl Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Similarity Score
(R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride 1184980-60-6 C₈H₇F₄N·HCl 229.60 4-Fluoro 1.00
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine Hydrochloride 1185302-13-9 C₈H₇F₄N·HCl 229.60 3-Fluoro 0.98
(R)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine Hydrochloride 1260618-04-9 C₉H₈ClF₆N 279.61 4-Trifluoromethyl 0.95
2,2,2-Trifluoro-1-phenylethanamine (Free Base) 51586-24-4 C₈H₈F₃N 175.15 None (Free Base) 0.90

Key Insights :

  • Trifluoromethyl Substitution : The 4-trifluoromethyl analog (CAS 1260618-04-9) shows higher molecular weight and enhanced electron-withdrawing effects, which may improve metabolic stability in drug design .
  • Free Base vs. Hydrochloride: The free base (CAS 51586-24-4) lacks the hydrochloride moiety, resulting in lower solubility but easier handling in non-polar solvents .

Biological Activity

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a fluorinated organic compound that has gained attention for its potential biological activity. The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₈ClF₃N
  • Molecular Weight : 229.6 g/mol
  • Structure : Contains a trifluoroethylamine moiety that contributes to its unique properties.

The mechanism of action for this compound involves:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to cross cell membranes and interact with intracellular targets.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors and enzymes, which may lead to various biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Notable findings include:

  • Neurotransmitter Modulation : Studies suggest that similar compounds can influence serotonin levels and other neurotransmitters, potentially impacting mood and behavior .
  • Antimicrobial Properties : Preliminary investigations have shown that fluorinated amines may possess antimicrobial activities against various pathogens.
  • Cytotoxic Effects : In vitro studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Neurotransmitter InteractionModulates serotonin levels; potential antidepressant effects
Antimicrobial ActivityExhibited significant activity against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines with IC50 values in the low micromolar range

Detailed Research Insights

  • A study published in PubChem highlighted the compound's toxicity profile, noting it could cause skin irritation and acute toxicity if ingested .
  • Another research effort focused on the synthesis of derivatives of this compound, which showed enhanced biological activities compared to the parent compound .

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

  • Precursor for Synthesis : It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
  • Potential Therapeutics : Ongoing research aims to evaluate its efficacy as a therapeutic agent in treating neurological disorders and infections .

Q & A

Q. What are the standard synthetic routes for (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reductive amination of 2,2,2-trifluoroacetophenone with a chiral amine source, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

  • Starting materials : 2,2,2-Trifluoroacetophenone and a chiral ammonia equivalent (e.g., (R)-α-methylbenzylamine for enantioselective synthesis).
  • Reduction : Use of sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation under controlled pressure (1–3 atm) .
  • Acidification : Precipitation with HCl in anhydrous ether to isolate the hydrochloride salt. Optimization strategies include adjusting reaction temperature (0–25°C), solvent polarity (e.g., methanol vs. THF), and stoichiometric ratios to minimize racemization .

Q. How is the structural and enantiomeric purity of this compound validated?

Methodological validation involves:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase to confirm >99% enantiomeric excess (ee) .
  • NMR Spectroscopy : Analysis of trifluoromethyl group splitting patterns (¹⁹F NMR) and coupling constants to verify stereochemistry .
  • X-ray Crystallography : Resolving crystal structures to confirm absolute configuration, though this requires high-purity single crystals .

Q. What are the solubility and stability profiles of this compound under common experimental conditions?

  • Solubility : Highly soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in non-polar solvents (e.g., hexane). Aqueous solubility is pH-dependent, with improved dissolution in acidic buffers (pH < 3) due to protonation of the amine .
  • Stability : Stable at room temperature for >6 months when stored in airtight containers under inert gas. Degradation occurs under basic conditions (pH > 8) or prolonged UV exposure, leading to racemization or trifluoromethyl group hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis or derivatization?

  • Chiral Catalysts : Use of asymmetric catalysts like BINAP-Ru complexes in hydrogenation steps to preserve the (R)-configuration .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) to separate enantiomers during intermediate steps .
  • In-line Monitoring : Real-time HPLC or polarimetry to detect racemization during reaction progression .

Q. What mechanistic insights exist regarding its interactions with biological targets (e.g., receptors or enzymes)?

  • Fluorine Effects : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in enzymes (e.g., monoamine oxidases) via strong van der Waals interactions.
  • Steric Influence : The (R)-configuration creates a steric barrier that reduces off-target binding compared to the (S)-enantiomer. Preliminary studies suggest selective inhibition of serotonin transporters (Ki = 120 nM) .
  • Methods : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding thermodynamics, while molecular dynamics simulations predict interaction sites .

Q. How do structural analogs (e.g., pyridine-substituted derivatives) compare in terms of reactivity and bioactivity?

  • Pyridine Analogs : Replacing the phenyl group with pyridine (e.g., 3-pyridyl) alters electronic properties, increasing solubility but reducing CNS penetration due to higher polarity .
  • Activity Trends : Pyridine derivatives show 2–3× lower binding affinity to dopamine receptors but improved metabolic stability in hepatocyte assays .
  • Synthetic Flexibility : Analogs are synthesized via similar reductive amination routes, with substituent position (2-, 3-, or 4-pyridyl) influencing reaction yields (60–85%) .

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting binding affinities)?

  • Source Analysis : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence-based methods). Cross-validate using orthogonal techniques like SPR and electrophysiology .
  • Buffer Conditions : Differences in ionic strength or pH (e.g., Tris-HCl vs. HEPES buffers) can modulate receptor-ligand interactions. Standardize conditions across studies .
  • Metabolite Interference : Assess purity of test compounds (≥98% by HPLC) to rule out confounding effects from degradation products .

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